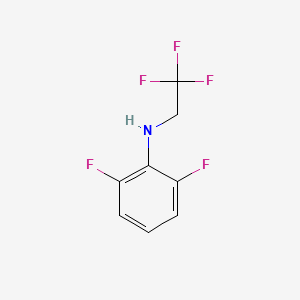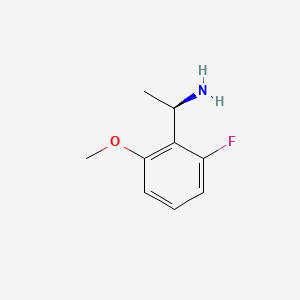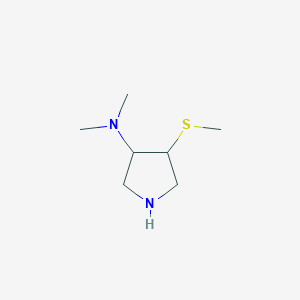
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine: is a chemical compound with the molecular formula C7H16N2S. It is known for its unique structure, which includes a pyrrolidine ring substituted with a dimethylamino group and a methylsulfanyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine typically involves the reaction of 4-(methylsulfanyl)pyrrolidine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine can undergo oxidation reactions, where the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, particularly at the pyrrolidine ring, leading to the formation of various reduced derivatives.
Substitution: Substitution reactions can occur at the dimethylamino group or the methylsulfanyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Substituted derivatives at the dimethylamino or methylsulfanyl groups.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
- N,N-dimethyl-4-(methylthio)pyrrolidin-3-amine
- N,N-dimethyl-4-(ethylsulfanyl)pyrrolidin-3-amine
- N,N-dimethyl-4-(propylsulfanyl)pyrrolidin-3-amine
Comparison: N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C7H16N2S |
|---|---|
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-methylsulfanylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2S/c1-9(2)6-4-8-5-7(6)10-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
GZXRMSQJHZBCEH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CNCC1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)

![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
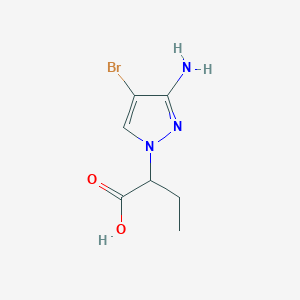
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)
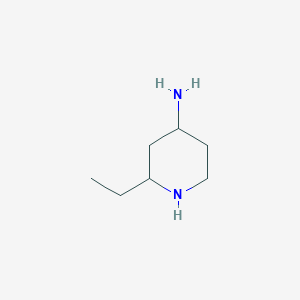
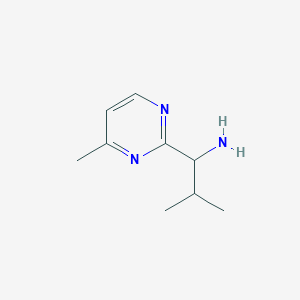
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
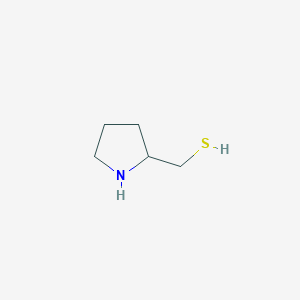
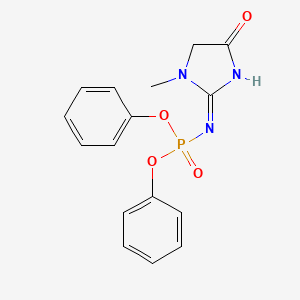
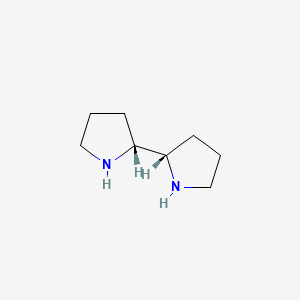
![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
